Cas no 2007029-38-9 (3-(oxolan-3-yl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione)

3-(oxolan-3-yl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 3-(oxolan-3-yl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione
- EN300-1136673
- 2007029-38-9
- 3-[(oxolan-3-yl)methoxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione
-
- Inchi: 1S/C9H14O4S/c10-14(11)4-2-9(7-14)13-6-8-1-3-12-5-8/h2,4,8-9H,1,3,5-7H2
- InChI Key: XGHHJFKPSWBPTE-UHFFFAOYSA-N
- SMILES: S1(C=CC(C1)OCC1COCC1)(=O)=O
Computed Properties
- Exact Mass: 218.06128010g/mol
- Monoisotopic Mass: 218.06128010g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 61Ų
3-(oxolan-3-yl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1136673-1g |
3-[(oxolan-3-yl)methoxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |
2007029-38-9 | 95% | 1g |
$1057.0 | 2023-10-26 | |
Enamine | EN300-1136673-10g |
3-[(oxolan-3-yl)methoxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |
2007029-38-9 | 95% | 10g |
$4545.0 | 2023-10-26 | |
Enamine | EN300-1136673-0.1g |
3-[(oxolan-3-yl)methoxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |
2007029-38-9 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1136673-1.0g |
3-[(oxolan-3-yl)methoxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |
2007029-38-9 | 1g |
$1256.0 | 2023-06-09 | ||
Enamine | EN300-1136673-0.05g |
3-[(oxolan-3-yl)methoxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |
2007029-38-9 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
Enamine | EN300-1136673-0.5g |
3-[(oxolan-3-yl)methoxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |
2007029-38-9 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1136673-0.25g |
3-[(oxolan-3-yl)methoxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |
2007029-38-9 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
Enamine | EN300-1136673-2.5g |
3-[(oxolan-3-yl)methoxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |
2007029-38-9 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
Enamine | EN300-1136673-5.0g |
3-[(oxolan-3-yl)methoxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |
2007029-38-9 | 5g |
$3645.0 | 2023-06-09 | ||
Enamine | EN300-1136673-10.0g |
3-[(oxolan-3-yl)methoxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |
2007029-38-9 | 10g |
$5405.0 | 2023-06-09 |
3-(oxolan-3-yl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione Related Literature
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
Additional information on 3-(oxolan-3-yl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione
Introduction to 3-(oxolan-3-yl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione (CAS No. 2007029-38-9)
3-(oxolan-3-yl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. Its molecular framework incorporates a thiophene core, which is a key structural motif in many bioactive molecules, alongside functional groups that contribute to its unique chemical and biological properties. The compound's CAS number, 2007029-38-9, provides a unique identifier for its precise chemical specification, facilitating its study and application in research and development.
The thiophene ring in 3-(oxolan-3-yl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione serves as a scaffold that imparts specific electronic and steric characteristics to the molecule. Thiophenes are well-known for their role in various pharmaceuticals due to their ability to interact with biological targets in multiple ways. The presence of an oxolan group and a methoxy substituent further modulates the compound's reactivity and binding affinity. These structural features make it a promising candidate for further exploration in drug discovery.
In recent years, there has been growing interest in heterocyclic compounds as pharmacological agents due to their diverse biological activities. The thiophene-1,1-dione moiety, in particular, has been studied for its potential as an intermediate in the synthesis of bioactive molecules. This dione group can participate in various chemical reactions, allowing for the facile introduction of additional functional groups that may enhance the compound's therapeutic efficacy. The dihydro prefix indicates the presence of a saturated ring system adjacent to the thiophene core, which can influence the molecule's conformational flexibility and solubility properties.
One of the most compelling aspects of 3-(oxolan-3-yl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione is its potential application in addressing unmet medical needs. Current research suggests that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. For instance, studies have indicated that derivatives of thiophene-based compounds can interact with targets such as kinases and proteases, which are often implicated in cancer and inflammatory diseases. The methoxy group in particular may play a role in modulating these interactions by influencing the compound's binding affinity and selectivity.
The synthesis of 3-(oxolan-3-yl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful manipulation of reaction conditions to ensure high yield and purity. Advanced techniques such as transition metal catalysis have been employed to facilitate key transformations, highlighting the compound's synthetic complexity. This level of sophistication underscores the importance of well-defined synthetic methodologies in generating novel bioactive molecules.
From a computational chemistry perspective, the molecular structure of 3-(oxolan-3-yl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione has been extensively modeled to predict its biological behavior. Molecular docking studies have revealed potential binding interactions with various protein targets, providing insights into its mechanism of action. These computational approaches are complemented by experimental validations using spectroscopic techniques such as NMR spectroscopy and mass spectrometry. Such integrative strategies are essential for elucidating the structure-property relationships that govern the compound's efficacy.
The pharmacokinetic profile of 3-(oxolan-3-yl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione is another critical area of investigation. Factors such as solubility, stability, and metabolic clearance must be carefully considered to ensure that the compound exhibits favorable pharmacokinetic properties. Preclinical studies have begun to address these parameters, providing valuable data on its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These studies are essential for assessing the compound's potential as a lead candidate for further development.
In conclusion, 3-(oxolan - 3 - yl) meth oxy - 2 , 3 - di hydro - 1 lambda6 - thiophene - 1 , 1 - dione ( CAS No . 2007029 - 38 - 9 ) represents a structurally intriguing compound with significant pharmaceutical potential . Its unique combination of functional groups , coupled with recent advances in synthetic and computational chemistry , positions it as a promising candidate for further exploration . As research continues to uncover new applications for heterocyclic compounds , this molecule is poised to play an important role in addressing some of today's most pressing medical challenges .
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